molecular formula C10H11ClO4 B15228261 2-Chloro-4-ethoxy-5-methoxybenzoic acid

2-Chloro-4-ethoxy-5-methoxybenzoic acid

Cat. No.: B15228261
M. Wt: 230.64 g/mol
InChI Key: FRJCKGYHNHFDGF-UHFFFAOYSA-N
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Description

2-Chloro-4-ethoxy-5-methoxybenzoic acid is an organic compound with the molecular formula C10H11ClO4 It is a derivative of benzoic acid, featuring chloro, ethoxy, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethoxy-5-methoxybenzoic acid typically involves multiple steps. One common method starts with the chlorination of 4-ethoxy-5-methoxybenzoic acid. The reaction is carried out using thionyl chloride in the presence of a catalyst such as dimethylformamide (DMF). The resulting intermediate is then subjected to further reactions to introduce the chloro group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, followed by purification steps such as recrystallization. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-ethoxy-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution: Formation of substituted benzoic acid derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-4-ethoxy-5-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethoxy-5-methoxybenzoic acid involves its interaction with specific molecular targets. The chloro, ethoxy, and methoxy groups can influence the compound’s binding affinity to enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

  • 2-Chloro-5-methoxybenzoic acid
  • 2-Chloro-6-methoxybenzoic acid
  • 5-Chloro-2-ethoxybenzoic acid
  • 4-Amino-5-chloro-2-methoxybenzoic acid

Comparison: 2-Chloro-4-ethoxy-5-methoxybenzoic acid is unique due to the specific arrangement of its substituents. The presence of both ethoxy and methoxy groups, along with the chloro substituent, imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H11ClO4

Molecular Weight

230.64 g/mol

IUPAC Name

2-chloro-4-ethoxy-5-methoxybenzoic acid

InChI

InChI=1S/C10H11ClO4/c1-3-15-9-5-7(11)6(10(12)13)4-8(9)14-2/h4-5H,3H2,1-2H3,(H,12,13)

InChI Key

FRJCKGYHNHFDGF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)Cl)C(=O)O)OC

Origin of Product

United States

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